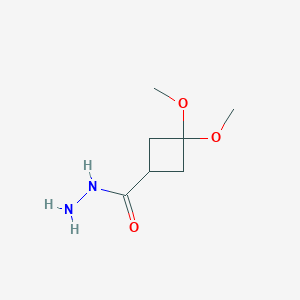

3,3-Dimethoxycyclobutane-1-carbohydrazide

Description

Properties

IUPAC Name |

3,3-dimethoxycyclobutane-1-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-11-7(12-2)3-5(4-7)6(10)9-8/h5H,3-4,8H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAHHDMHCCTJEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)C(=O)NN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3,3 Dimethoxycyclobutane 1 Carbohydrazide

Reactions at the Hydrazide Functional Group

The carbohydrazide (B1668358) functional group (-CONHNH₂) is a derivative of hydrazine (B178648) and exhibits rich chemistry, primarily characterized by the nucleophilicity of its nitrogen atoms. This allows for a variety of condensation and derivatization reactions.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

One of the most fundamental reactions of carbohydrazides is their condensation with aldehydes and ketones to form hydrazones. soeagra.com This reaction proceeds via a nucleophilic addition of the terminal nitrogen atom (-NH₂) of the hydrazide to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N). researchgate.net The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group toward nucleophilic attack. researchgate.net

The general mechanism involves the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The terminal nitrogen of the 3,3-Dimethoxycyclobutane-1-carbohydrazide then attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and dehydration yield the final hydrazone product. soeagra.com These reactions are valuable for creating more complex molecular architectures and are widely used in medicinal and materials chemistry. nih.govorganic-chemistry.org

| Reactant (Carbonyl Compound) | Product (Hydrazone) | Typical Conditions |

|---|---|---|

| Benzaldehyde | (E)-N'-(benzylidene)-3,3-dimethoxycyclobutane-1-carbohydrazide | Ethanol (B145695), reflux, cat. Acetic Acid |

| Acetone | (E)-3,3-dimethoxy-N'-(propan-2-ylidene)cyclobutane-1-carbohydrazide | Methanol (B129727), reflux |

| Cyclohexanone | (E)-N'-(cyclohexylidene)-3,3-dimethoxycyclobutane-1-carbohydrazide | Ethanol, reflux, cat. Acetic Acid |

| 4-Nitrobenzaldehyde | (E)-3,3-dimethoxy-N'-(4-nitrobenzylidene)cyclobutane-1-carbohydrazide | Ethanol, reflux |

Cyclocondensation Reactions Leading to Heterocyclic Systems

The hydrazide moiety is a key precursor for the synthesis of various five-membered heterocyclic rings. researchgate.net Through cyclocondensation reactions with appropriate bifunctional electrophiles, this compound can be converted into derivatives of pyrazole (B372694), 1,3,4-oxadiazole, and 1,2,4-triazole. mdpi.comsapub.org

For instance, reaction with 1,3-dicarbonyl compounds, such as acetylacetone, leads to the formation of pyrazole rings through a sequence of condensation and intramolecular cyclization. beilstein-journals.org Similarly, treatment with carbon disulfide in a basic medium, followed by cyclization, can yield oxadiazole or thiadiazole derivatives. mdpi.com These heterocyclic systems are prevalent scaffolds in pharmacologically active compounds and functional materials. beilstein-journals.orgmdpi.com

| Reagent | Resulting Heterocyclic System | General Product Structure |

|---|---|---|

| Acetylacetone (a 1,3-diketone) | Pyrazole | (3,5-dimethyl-1H-pyrazol-1-yl)(3,3-dimethoxycyclobutyl)methanone |

| Carbon Disulfide (in KOH) | 1,3,4-Oxadiazole-2-thione | 5-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole-2(3H)-thione |

| Ethyl Acetoacetate (a β-ketoester) | Pyrazolone | 5-(3,3-dimethoxycyclobutyl)-3-methyl-1H-pyrazol-5(4H)-one |

Nucleophilic Reactivity and Derivatization of the Hydrazide Nitrogen

Both nitrogen atoms of the hydrazide group are nucleophilic, though the terminal -NH₂ group is generally more reactive in addition reactions due to lesser steric hindrance. researchgate.net This nucleophilicity allows for derivatization through reactions with various electrophiles.

Acylation with acyl chlorides or anhydrides, for instance, can occur at the terminal nitrogen to produce N,N'-diacylhydrazine derivatives. Reaction with isocyanates or isothiocyanates provides the corresponding semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. These reactions expand the synthetic utility of the parent carbohydrazide, enabling the introduction of diverse functional groups and the construction of more complex molecules.

| Electrophilic Reagent | Product Class | Example Product Name |

|---|---|---|

| Acetyl Chloride | N'-Acylhydrazide | N'-acetyl-3,3-dimethoxycyclobutane-1-carbohydrazide |

| Phenyl Isocyanate | Semicarbazide | 2-((3,3-dimethoxycyclobutyl)carbonyl)-N-phenylhydrazine-1-carboxamide |

| Benzenesulfonyl Chloride | N'-Sulfonylhydrazide | 3,3-dimethoxy-N'-(phenylsulfonyl)cyclobutane-1-carbohydrazide |

Transformations of the 3,3-Dimethoxycyclobutane Ring System

The cyclobutane (B1203170) ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal sp³ tetrahedral angle. This inherent strain makes the ring susceptible to cleavage under certain conditions, providing a pathway to linear structures.

Ring Opening Reactions of Cyclobutane Derivatives

The presence of activating groups can facilitate the ring-opening of cyclobutane systems. researchgate.net These reactions can be promoted by heat, light, or catalysis by Lewis or Brønsted acids. acs.orgresearchgate.netnih.gov The 3,3-dimethoxy group, a ketal, is particularly susceptible to acid-catalyzed hydrolysis or cleavage, which can initiate the ring-opening process. The cleavage of C-C bonds in strained carbocycles is a powerful synthetic strategy for accessing different molecular scaffolds. nih.gov

In the presence of a Brønsted or Lewis acid, one of the methoxy (B1213986) oxygen atoms on the cyclobutane ring can be protonated or coordinated to the acid. nih.gov This activation weakens the adjacent C-O bond and can also polarize the C-C bonds within the strained four-membered ring. researchgate.net

A plausible mechanism involves the initial protonation of a methoxy group, followed by the elimination of methanol to generate a stabilized tertiary oxocarbenium ion. This intermediate significantly weakens the C2-C3 and C3-C4 bonds of the cyclobutane ring. Nucleophilic attack at the carbocationic center (C3) can then trigger the cleavage of one of these C-C bonds, relieving the ring strain and leading to a linear, functionalized product. nih.govchemrxiv.org The specific product formed depends on the nucleophile present in the reaction medium. This reactivity is analogous to the well-documented acid-catalyzed ring-opening of donor-acceptor cyclopropanes and other strained rings. nih.govresearchgate.net

| Acid Catalyst | Nucleophile/Solvent | Potential Ring-Opened Product Type |

|---|---|---|

| Hydrochloric Acid (HCl) | Water (H₂O) | γ-Keto ester/acid derivative |

| Boric Trifluoride Etherate (BF₃·OEt₂) | Methanol (CH₃OH) | γ-Dimethoxy ester derivative |

| Titanium Tetrachloride (TiCl₄) | Thiophenol (PhSH) | γ-(Phenylthio)ketone derivative |

| Triflic Acid (TfOH) | Benzene (C₆H₆) | γ-Phenyl ketone derivative (Friedel-Crafts type) |

Nucleophilic Ring Opening Processes

The cyclobutane ring in this compound is susceptible to nucleophilic attack, a reaction facilitated by the ring strain and the electronic nature of its substituents. The carbohydrazide group at the C1 position acts as an electron-withdrawing group, which can polarize the C-C bonds of the ring and make it more electrophilic. This is analogous to the reactivity observed in donor-acceptor (D-A) cyclobutanes, which readily undergo ring-opening reactions with a variety of nucleophiles. chemistryviews.org

In the presence of a strong nucleophile, a Lewis acid, or under conditions that promote the formation of a more electrophilic species, the cyclobutane ring can open. For instance, Friedel-Crafts-type reactions with electron-rich arenes, catalyzed by a Lewis acid like AlCl₃, could lead to the formation of γ-aryl-substituted products. chemistryviews.org Similarly, soft nucleophiles such as thiols and selenols are also known to open activated cyclobutane rings, yielding γ-heteroatom-substituted diesters in related systems. chemistryviews.org

The reaction would likely proceed via nucleophilic attack at either the C2 or C4 position, leading to the cleavage of the C1-C2 or C1-C4 bond. The regiochemical outcome would be influenced by steric hindrance from the gem-dimethoxy group at C3 and the electronic activation provided by the carbohydrazide group.

Table 1: Plausible Nucleophilic Ring-Opening Reactions

| Nucleophile | Catalyst/Conditions | Expected Product | Reference |

| Anisole | AlCl₃, CH₂Cl₂ | 4-(4-methoxyphenyl)-3,3-dimethoxybutane-1-carbohydrazide | chemistryviews.org |

| Thiophenol | AlCl₃, CH₂Cl₂ | 3,3-dimethoxy-4-(phenylthio)butane-1-carbohydrazide | chemistryviews.org |

| Hydride (e.g., from LiAlH₄) | THF | 3,3-dimethoxy-N'-methylbutane-1-carboxamide (after reduction of hydrazide) | researchgate.net |

Thermal and Photolytic Rearrangements Involving Ring Strain

The significant strain energy of the cyclobutane ring makes it susceptible to thermal and photolytic rearrangements. researchgate.netacs.org Upon heating, cyclobutanes can undergo cleavage to form two ethylene (B1197577) molecules or rearrange to form other cyclic or acyclic isomers. The specific outcome for this compound would depend on the reaction conditions and the influence of its substituents.

Thermally, a concerted [σ²s + σ²a] cycloreversion is symmetry-forbidden but can occur through a diradical intermediate. This could potentially lead to the formation of 1,1-dimethoxyethylene and acryloyl hydrazide, although this is a speculative pathway. More likely are rearrangements that lead to larger ring systems or other isomers that relieve ring strain.

Photochemically, [2+2] cycloadditions are reversible, and irradiation could induce a retro-[2+2] cycloaddition, again leading to alkene fragments. acs.org The presence of the carbonyl-like functionality (in the hydrazide) and the oxygen atoms of the methoxy groups could also lead to other photochemical processes, such as Norrish-type reactions if the ketal were hydrolyzed to the ketone. For example, intramolecular hydrogen abstraction could lead to ring-opened products or other rearranged structures.

Table 2: Potential Rearrangement Products

| Condition | Proposed Mechanism | Potential Product(s) | Reference |

| Thermolysis (>400 °C) | Diradical C-C bond cleavage | 1,1-Dimethoxyethylene + Acryloyl hydrazide | acs.orgthieme-connect.de |

| Photolysis (UV light) | Retro [2+2] cycloaddition | 1,1-Dimethoxyethylene + Acryloyl hydrazide | acs.org |

| Photolysis (UV light, with sensitizer) | researchgate.netresearchgate.net-Sigmatropic rearrangement of an intermediate | Polysubstituted cyclobutanes or ring-expanded products | nih.gov |

Reactivity of the Dimethoxy Groups

The 3,3-dimethoxy functionality is a ketal, which serves as a protecting group for a ketone. Ketals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. Treatment of this compound with aqueous acid would likely lead to the formation of 3-oxocyclobutane-1-carbohydrazide.

The resulting cyclobutanone (B123998) is a key intermediate for a variety of further transformations. The carbonyl group can undergo all the typical reactions of ketones, such as nucleophilic addition, reduction, and condensation reactions. Moreover, the presence of the ketone functionality significantly enhances the reactivity of the cyclobutane ring, particularly in metal-catalyzed C-C bond activation reactions. researchgate.net

Functional Group Interconversions on the Cyclobutane Core

The carbohydrazide moiety is a versatile functional group that can be converted into several other functionalities without necessarily affecting the cyclobutane ring, provided the reaction conditions are mild enough to not induce ring-opening. chemicalbook.com

For instance, the carbohydrazide can be oxidized to an acyl azide (B81097), which is a precursor for the Curtius rearrangement to form an isocyanate and subsequently an amine. Reaction with nitrous acid could convert the hydrazide to an acyl azide as well. The hydrazide can also participate in condensation reactions with aldehydes and ketones to form hydrazones. thermofisher.com These transformations allow for the elaboration of the side chain at the C1 position, providing access to a wider range of substituted cyclobutane derivatives.

Table 3: Examples of Functional Group Interconversions of the Carbohydrazide Moiety

| Reagent | Product Functional Group | Name of Transformation |

| NaNO₂, HCl | Acyl Azide | Diazotization |

| RCHO/RCOR' | Hydrazone | Condensation |

| Phthalic Anhydride | Phthalhydrazide | Cyclization |

| CS₂, KOH | Thiadiazole derivative | Cyclization |

Catalytic Transformations Involving the Cyclobutane-Hydrazide Scaffold

Metal-Catalyzed Reactions and C-C Bond Activation

The strained C-C bonds of the cyclobutane ring are amenable to activation by transition metals. illinois.edu This strategy allows for the cleavage of specific C-C bonds and the formation of new, more complex structures. While this compound itself might not be the ideal substrate, its corresponding ketone, 3-oxocyclobutane-1-carbohydrazide, would be highly reactive in such transformations.

Transition metals like rhodium, palladium, nickel, and iron can insert into the C1-C2 bond of cyclobutanones, driven by the release of ring strain. researchgate.netnih.gov This generates a metallacyclic intermediate that can then undergo various reactions, such as β-carbon elimination or reductive elimination, to form a variety of products. For example, rhodium-catalyzed C-C bond activation of cyclobutanones in the presence of nucleophiles can lead to the formation of ring-opened products. Palladium-catalyzed reactions can be used to form new C-C bonds, for example, in coupling reactions with organoboronic acids. researchgate.net

These metal-catalyzed transformations provide a powerful tool for the synthetic elaboration of the cyclobutane scaffold, allowing for the construction of complex molecular architectures that would be difficult to access through other means. nih.gov

Table 4: Potential Metal-Catalyzed Transformations of the Corresponding Cyclobutanone

| Metal Catalyst | Co-reactant/Conditions | Type of Transformation | Potential Product Class | Reference |

| [Rh(cod)Cl]₂ | Methanol | Ring-opening/alkoxycarbonylation | Linear ester | researchgate.net |

| Pd(OAc)₂/Ligand | Arylboronic acid | Ring-opening/arylation | Aryl ketone | researchgate.net |

| Ni(cod)₂/Ligand | Alkyne | [4+2] Annulation | Fused six-membered ring | researchgate.net |

| Fe Complex | Enyne | Cycloisomerization/C-C activation | Tricyclic cyclobutane | researchgate.netnih.gov |

Spectroscopic Analysis and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3,3-Dimethoxycyclobutane-1-carbohydrazide, ¹H, ¹³C, and 2D NMR experiments would provide definitive evidence for its structure.

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The cyclobutane (B1203170) ring protons are expected to appear in the aliphatic region, typically between δ 1.8 and 2.8 ppm. nih.gov The methine proton (H-1), being adjacent to the electron-withdrawing carbohydrazide (B1668358) group, would likely resonate at the downfield end of this range. The methylene (B1212753) protons at C-2 and C-4 would be diastereotopic, likely appearing as complex multiplets due to geminal and vicinal coupling.

The two methoxy (B1213986) groups are chemically equivalent, and their six protons are expected to produce a sharp singlet, likely around δ 3.2-3.4 ppm. The protons of the carbohydrazide moiety (-CONHNH₂) would appear as broad signals due to quadrupole broadening from the nitrogen atoms and chemical exchange. The amide proton (CONH) is expected in the δ 7.5-8.5 ppm range, while the terminal amine (-NH₂) protons would likely appear as a broad singlet between δ 4.0 and 5.0 ppm. researchgate.net These signals would disappear upon the addition of D₂O, confirming their identity as exchangeable protons.

Table 1: Predicted ¹H NMR Data for this compound Predicted for CDCl₃ solvent

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH -CONHNH₂ (H-1) | 2.6 – 2.9 | Multiplet | 1H |

| -CH ₂- (H-2, H-4) | 1.9 – 2.4 | Multiplet | 4H |

| -OCH ₃ | 3.2 – 3.4 | Singlet | 6H |

| -CONH - | 7.5 – 8.5 | Broad Singlet | 1H |

| -NH ₂ | 4.0 – 5.0 | Broad Singlet | 2H |

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule. The carbonyl carbon of the hydrazide group would be the most deshielded, appearing significantly downfield in the range of δ 170-175 ppm. libretexts.org

The quaternary carbon atom (C-3), bonded to two electronegative oxygen atoms, is predicted to resonate around δ 90-100 ppm. The methoxy carbons would appear as a single peak in the δ 50-60 ppm range. nih.gov The carbons of the cyclobutane ring are expected in the aliphatic region; the methine carbon (C-1) would likely be found around δ 40-45 ppm, while the methylene carbons (C-2 and C-4) are predicted to be in the δ 30-35 ppm range, slightly upfield compared to unsubstituted cyclobutane (δ 22.4 ppm) due to the influence of the substituents. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound Predicted for CDCl₃ solvent

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O | 170 – 175 |

| -C (OCH₃)₂ (C-3) | 90 – 100 |

| -OC H₃ | 50 – 60 |

| -C H-CO- (C-1) | 40 – 45 |

| -C H₂- (C-2, C-4) | 30 – 35 |

To confirm the structural assignment, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between protons. sdsu.edu It would show a clear correlation between the methine proton (H-1) and the adjacent methylene protons (H-2 and H-4). Correlations would also be observed between the diastereotopic protons within each methylene group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. youtube.com It would definitively link the proton signals for H-1, H-2/H-4, and the methoxy groups to their corresponding carbon signals (C-1, C-2/C-4, and -OCH₃ carbons, respectively).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about long-range (2-3 bond) couplings between protons and carbons, which is crucial for connecting the different fragments of the molecule. nih.govyoutube.com Key expected correlations include:

A correlation from the methoxy protons (-OCH₃) to the quaternary carbon C-3.

Correlations from the cyclobutane protons (H-1, H-2, H-4) to the carbonyl carbon.

A correlation from the amide proton (-CONH-) to the carbonyl carbon and to the methine carbon (C-1).

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

The IR spectrum provides valuable information about the functional groups present in a molecule. vscht.cz For this compound, the spectrum would be dominated by absorptions from the carbohydrazide and methoxy groups.

The carbohydrazide moiety would give rise to several characteristic bands. Two distinct N-H stretching bands for the -NH₂ group are expected in the 3200–3400 cm⁻¹ region, along with a separate N-H stretch for the secondary amide. core.ac.uk The strong C=O stretching vibration (Amide I band) is anticipated around 1650–1680 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band) would likely appear near 1580–1620 cm⁻¹.

Other significant absorptions would include the C-H stretching vibrations of the cyclobutane and methoxy groups just below 3000 cm⁻¹. Strong C-O stretching bands from the two ether linkages of the dimethoxy group are expected in the 1150–1050 cm⁻¹ region. libretexts.org

Table 3: Predicted IR Absorption Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | -NH₂ and -NH- | 3200 – 3400 | Medium-Strong |

| C-H Stretch | Aliphatic (Ring & Methoxy) | 2850 – 3000 | Medium-Strong |

| C=O Stretch (Amide I) | Carbonyl (-CONH-) | 1650 – 1680 | Strong |

| N-H Bend (Amide II) | Amine/Amide | 1580 – 1620 | Medium-Strong |

| C-O Stretch | Ether (-OCH₃) | 1050 – 1150 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and provides structural information based on fragmentation patterns. The molecular formula for this compound is C₇H₁₄N₂O₃, giving a molecular weight of 174.10 g/mol . Since the molecule contains two nitrogen atoms, the molecular ion peak ([M]⁺˙) at m/z 174 would be an even number, consistent with the nitrogen rule.

The fragmentation of the molecule would likely proceed through several key pathways:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the cyclobutane ring (C1-CO bond) is a common pathway for amides, which would generate a resonance-stabilized acylium ion. jove.comjove.com

Loss of Methoxy Group: Fragmentation can occur via the loss of a methoxy radical (·OCH₃, 31 u) or a molecule of methanol (B129727) (CH₃OH, 32 u) from the molecular ion.

Ring Cleavage: The strained cyclobutane ring can undergo cleavage, a characteristic fragmentation pathway for such systems. docbrown.infoacs.org This could involve the loss of ethene (C₂H₄, 28 u).

Hydrazide Fragmentation: Cleavage of the N-N bond or loss of the entire carbohydrazide moiety is also possible. The primary amide fragmentation can lead to a characteristic ion at m/z 44 ([CONH₂]⁺). miamioh.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Possible Fragment Identity | Fragmentation Pathway |

| 174 | [C₇H₁₄N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 143 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 115 | [M - CONHNH₂]⁺ | Loss of carbohydrazide radical |

| 85 | [C₄H₅O₂]⁺ | Ring cleavage and rearrangement |

| 73 | [CONHNH₂]⁺ | Cleavage of C1-CO bond |

| 44 | [CONH₂]⁺ | α-cleavage at the amide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org The structure of this compound lacks any extended conjugated π-systems or aromatic rings, which are typically required for strong absorption in the 200–800 nm range.

The only significant chromophore present is the carbonyl group of the carbohydrazide. This group is expected to exhibit a weak n→π* electronic transition. This type of transition for an isolated amide typically occurs at wavelengths below 220 nm and may not be easily observable with standard instrumentation. researchgate.net Therefore, the compound is predicted to be largely transparent in the near-UV and visible regions of the electromagnetic spectrum.

Theoretical and Computational Studies on 3,3 Dimethoxycyclobutane 1 Carbohydrazide

Quantum Chemical Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the properties of molecules. DFT calculations for 3,3-Dimethoxycyclobutane-1-carbohydrazide would likely employ functionals such as B3LYP, which is known for its reliability in calculating the geometries and electronic properties of organic molecules. nih.gov The choice of basis set, such as 6-311++G(d,p), would be crucial for obtaining accurate results, especially for the description of the lone pairs on the oxygen and nitrogen atoms. beilstein-journals.org

DFT calculations on carbohydrazide (B1668358) derivatives have shown that the conformational preferences are dictated by the nature of the substituents. dntb.gov.uaresearchgate.net For this compound, the calculations would likely reveal a puckered cyclobutane (B1203170) ring and specific orientations of the methoxy (B1213986) and carbohydrazide groups to minimize steric hindrance. The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can also be determined. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. nih.gov Studies on similar carbohydrazide derivatives have shown that the HOMO is often localized on the hydrazide moiety, indicating its role as an electron donor in chemical reactions. rsc.org

A hypothetical table of calculated electronic properties for this compound, based on DFT calculations of analogous compounds, is presented below.

| Property | Calculated Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.5 D |

Thermochemical properties, such as the heat of formation, provide critical information about the stability of a molecule. These values can be calculated using high-level computational methods like G4MP2 or by applying corrections to DFT energies. nih.gov The heat of formation of this compound would be influenced by the strain of the cyclobutane ring and the stabilizing effects of the substituents. Due to the lack of specific experimental or computational data for this molecule, an exact value cannot be provided. However, based on data for related substituted cyclobutanes, it is expected to have a positive heat of formation, indicating its inherent strain energy.

Analysis of Cyclobutane Ring Strain and Stability

The four-membered cyclobutane ring is characterized by significant ring strain, which arises from both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent hydrogen atoms). libretexts.org

The strain energy of cyclobutane is approximately 26 kcal/mol. nih.gov The presence of substituents can either increase or decrease this value. In the case of this compound, the gem-dimethoxy groups at the C3 position are expected to have a notable effect on the ring strain. Computational studies on 1,1-dimethylcyclobutane have shown a significant reduction in strain energy compared to the parent cyclobutane. researchgate.net This "gem-dimethyl effect" is attributed to the widening of the endocyclic C-C-C bond angle to reduce steric interactions between the methyl groups, which in turn partially alleviates the angle strain of the ring. A similar effect would be anticipated for the gem-dimethoxy groups in this compound.

A comparative table of strain energies for cyclobutane and a hypothetical value for a 3,3-disubstituted derivative is shown below.

| Compound | Strain Energy (kcal/mol) |

| Cyclobutane | ~26 |

| Hypothetical 3,3-Dimethoxycyclobutane | < 26 |

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve some of the torsional strain. libretexts.org This puckering leads to two distinct positions for substituents: axial and equatorial. For a monosubstituted cyclobutane, the substituent generally prefers the equatorial position to minimize steric interactions.

In this compound, the gem-dimethoxy groups are fixed at one carbon, and the carbohydrazide group is at the adjacent carbon. The conformational analysis would focus on the orientation of the carbohydrazide group. It is expected that the carbohydrazide group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions with the hydrogens on the ring. acs.org Computational studies on cyclobutanecarboxylic acid have revealed a complex potential energy surface with multiple stable conformers. nih.gov A similar complexity would be expected for this compound, with the interplay of steric and electronic effects of the substituents determining the most stable conformation.

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, computational studies could explore various potential reactions, such as those involving the carbohydrazide moiety or the strained cyclobutane ring.

For instance, the condensation reaction of the carbohydrazide group with an aldehyde or ketone could be modeled to determine the transition state structures and activation energies. researchgate.net DFT calculations have been successfully employed to study the mechanism of carbohydrazide formation, providing detailed insights into the reaction pathway. beilstein-journals.org

Furthermore, reactions involving the opening of the strained cyclobutane ring could be investigated. Computational studies on the reactions of other substituted cyclobutanes have elucidated the underlying mechanisms, which can be influenced by the nature of the substituents. nih.govbeilstein-journals.org For this compound, the presence of the electron-donating methoxy groups could influence the regioselectivity of ring-opening reactions. Theoretical modeling could predict whether such reactions proceed via radical or ionic intermediates and identify the most favorable reaction pathways.

Transition State Characterization for Key Reactions

The study of reaction mechanisms is a cornerstone of computational chemistry, with the characterization of transition states (TS) being paramount to understanding reaction kinetics and pathways. For this compound, key reactions could include its synthesis, decomposition, or further functionalization.

DFT calculations are employed to locate and characterize the transition state structures for proposed reaction mechanisms. acs.org A transition state is a first-order saddle point on the potential energy surface, possessing exactly one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate, connecting reactants to products. nih.gov

For instance, in a hypothetical thermal decomposition involving the cleavage of the cyclobutane ring, computational methods can model the concerted or stepwise bond-breaking process. The geometry of the transition state, including critical bond lengths and angles, is determined. The activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction barrier, which is essential for predicting reaction rates. acs.org Studies on similar cyclobutane systems have revealed that the stereochemical outcome of reactions is strongly linked to the specific geometry and energy of the transition states involved. acs.org

Table 1: Hypothetical Transition State Parameters for a Ring-Opening Reaction

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (ΔE‡) | 35.5 kcal/mol | The energy barrier for the reaction, indicating the kinetic feasibility. |

| Imaginary Frequency | -450 cm⁻¹ | Confirms the structure as a true transition state. |

| Key Bond Distance (C1-C2) | 2.15 Å | Elongated carbon-carbon bond in the cyclobutane ring at the TS. |

| Key Bond Distance (C1-C4) | 2.18 Å | Elongated carbon-carbon bond in the cyclobutane ring at the TS. |

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is a fundamental measure of bond strength, defined as the standard enthalpy change required to homolytically cleave a bond in the gas phase. wikipedia.orglibretexts.org BDE calculations are crucial for predicting the thermal stability of a molecule and identifying the weakest bonds that are most likely to break first.

For this compound, several bonds are of chemical interest, including the N-N bond of the hydrazide moiety, the C-N bond connecting the ring to the side chain, and the C-C bonds within the strained cyclobutane ring. Computational methods, particularly DFT functionals like M05-2X, have been shown to provide accurate BDE results for hydrazine (B178648) derivatives. nih.gov The calculation involves optimizing the geometry of the parent molecule and the two resulting radical fragments, and the BDE is determined from the difference in their total enthalpies. researchgate.net

The calculated BDE values can reveal important trends. For example, the N-N bond in carbohydrazides is influenced by the nature of the substituents. The strain energy of the cyclobutane ring can also affect the strength of its C-C bonds compared to acyclic analogues. masterorganicchemistry.com

Table 2: Calculated Bond Dissociation Energies (BDE) at 298 K

| Bond | BDE (kcal/mol) | Notes |

|---|---|---|

| N-N (Hydrazide) | 62.5 | Represents the energy to cleave the hydrazide into two radical fragments. |

| C1-C(O) (Ring-Side Chain) | 85.3 | Strength of the bond connecting the functional group to the cyclobutane ring. |

| C1-C2 (Cyclobutane Ring) | 64.8 | Reflects the inherent ring strain of the four-membered ring. masterorganicchemistry.com |

| C(O)-NH (Amide) | 98.7 | A relatively strong amide bond within the carbohydrazide moiety. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, including infrared (IR) and UV-Vis spectra. These predictions can aid in the identification and characterization of new compounds.

Vibrational (IR) spectra are calculated by performing a frequency analysis on the optimized molecular geometry. The resulting vibrational frequencies and their corresponding intensities can be compared with experimental FTIR spectra. For this compound, key vibrational modes would include the N-H stretches of the hydrazide group (typically around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1650-1700 cm⁻¹), and C-O stretches from the methoxy groups. mdpi.commdpi.com

Electronic (UV-Vis) spectra are predicted using Time-Dependent DFT (TD-DFT) calculations. This method provides information about the electronic transitions between molecular orbitals, corresponding to the absorption of light at specific wavelengths (λmax). The calculations also reveal the nature of these transitions, such as π → π* or n → π*. mdpi.com For this molecule, electronic transitions would likely involve the carbonyl group and the nitrogen lone pairs of the carbohydrazide moiety.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (asymmetric) | 3455 | Stretching of the terminal -NH₂ group. |

| N-H Stretch (symmetric) | 3340 | Stretching of the terminal -NH₂ group. |

| C=O Stretch (Amide I) | 1685 | Carbonyl stretching, a strong and characteristic absorption. mdpi.com |

| C-O Stretch (Methoxy) | 1105 | Stretching of the C-O bonds in the dimethoxy groups. |

Table 4: Predicted Electronic Transitions (UV-Vis)

| Wavelength (λmax) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 215 nm | 0.45 | HOMO-2 → LUMO | π → π* |

| 278 nm | 0.02 | HOMO → LUMO | n → π* |

Applications of 3,3 Dimethoxycyclobutane 1 Carbohydrazide in Organic Synthesis

Role as a Synthetic Intermediate for Complex Molecular Architectures

The cyclobutane (B1203170) ring in 3,3-Dimethoxycyclobutane-1-carbohydrazide, with its inherent ring strain, presents a valuable platform for the synthesis of more intricate molecular frameworks. The energy stored in the four-membered ring can be strategically released to drive reactions that form larger, more complex structures. The dimethoxy groups at the 3-position offer steric bulk and can influence the stereochemical outcome of reactions. Furthermore, these groups can be hydrolyzed to a ketone, providing another point for chemical modification. The carbohydrazide (B1668358) moiety can participate in a variety of condensation and cyclization reactions, making it a versatile handle for introducing nitrogen-containing functionalities.

Potential Transformations and Architectures:

| Transformation | Potential Product Architecture |

| Ring-opening reactions | Functionalized open-chain compounds |

| Ring expansion reactions | Cyclopentane or cyclohexane (B81311) derivatives |

| Cycloaddition reactions | Polycyclic systems |

| Condensation with dicarbonyls | Pyrazole (B372694) and other heterocyclic systems |

Precursor for Nitrogen-Containing Heterocyclic Compounds

Carbohydrazides are well-established precursors for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.netresearchgate.net The hydrazide functional group of this compound can react with various electrophiles to form key intermediates that can then undergo intramolecular cyclization to yield heterocycles.

For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazoles, while reaction with α,β-unsaturated ketones can yield pyrazolines. The cyclobutane ring would remain as a substituent on the newly formed heterocyclic core, potentially imparting unique conformational constraints and physicochemical properties. The synthesis of such compounds is a significant area of research in medicinal chemistry. nih.gov

Examples of Potential Heterocyclic Scaffolds:

Pyrazoles: Formed by reaction with 1,3-dicarbonyl compounds.

Oxadiazoles: Can be synthesized through various cyclization strategies.

Triazoles: Accessible via reactions involving suitable three-atom components.

Pyridazinones: May be formed through condensation with γ-ketoacids.

Contribution to Methodology Development in Organic Chemistry

The development of novel synthetic methodologies is a cornerstone of organic chemistry. A unique building block like this compound could serve as a valuable tool in the development of new reaction pathways. unistra.fr For example, its rigid cyclobutane core could be exploited in asymmetric synthesis to control the stereochemical outcome of reactions. The development of catalytic methods for the selective transformation of the carbohydrazide or the cyclobutane ring in the presence of the other functional group would be a noteworthy contribution to the field.

Research in this area could focus on transition-metal-catalyzed cross-coupling reactions involving the cyclobutane ring or the development of novel multi-component reactions where this compound acts as a key building block.

Building Block in the Synthesis of Scaffolds for Chemical Research

In medicinal chemistry and drug discovery, molecular scaffolds form the core structure of a series of related compounds. mdpi.com The unique three-dimensional shape and rigidity of the cyclobutane ring make it an attractive scaffold component. sigmaaldrich.com By incorporating this compound into larger molecules, chemists can create novel scaffolds with well-defined spatial arrangements of functional groups.

These scaffolds can then be further functionalized to create libraries of compounds for screening in various biological assays. The dimethoxy groups and the carbohydrazide moiety provide orthogonal handles for diversification, allowing for the systematic exploration of chemical space around the cyclobutane core. The resulting compounds could have applications in areas such as materials science and as probes for chemical biology.

Future Research Directions and Perspectives

Development of Sustainable Synthetic Pathways

The likely synthesis of 3,3-Dimethoxycyclobutane-1-carbohydrazide would proceed via the hydrazinolysis of a corresponding ester, such as Methyl 3,3-dimethoxycyclobutane-1-carboxylate. Future research should prioritize the development of sustainable and environmentally benign methods for this transformation. Key areas of focus would include:

Green Solvents: Investigating the use of greener solvents, such as bio-based solvents or supercritical fluids, to replace traditional and often hazardous organic solvents.

Catalyst Development: Exploring the use of solid acid catalysts or enzymatic catalysts to improve reaction efficiency and selectivity, while also allowing for easier separation and recycling of the catalyst.

Energy Efficiency: The adoption of microwave-assisted or flow chemistry techniques could significantly reduce reaction times and energy consumption compared to conventional heating methods.

A comparative table of potential synthetic routes is presented below:

| Parameter | Conventional Method | Proposed Sustainable Method |

| Solvent | Methanol (B129727), Ethanol (B145695) | Water, Bio-solvents, Supercritical CO2 |

| Catalyst | None (thermal) | Solid acid catalyst, Lipase |

| Energy Source | Conventional heating | Microwave irradiation, Flow reactor |

| Byproducts | Minimal | Minimal, with easier catalyst recovery |

Exploration of Novel Reaction Pathways and Catalysis

The carbohydrazide (B1668358) moiety is a versatile functional group known to participate in a wide range of chemical transformations. mdpi.comajgreenchem.com Future research should explore the reactivity of this compound to generate novel molecular architectures. Potential reaction pathways to investigate include:

Condensation Reactions: Reaction with various aldehydes and ketones to form a library of corresponding hydrazones. These derivatives could be screened for interesting material or biological properties.

Cyclization Reactions: Utilization as a building block for the synthesis of heterocyclic compounds, such as 1,3,4-oxadiazoles, pyrazoles, or triazoles, which are prevalent in medicinal chemistry. nih.gov

Coordination Chemistry: The carbohydrazide group can act as a ligand for metal ions, opening avenues for the development of novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis or gas storage.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and potential applications. While standard techniques like ¹H NMR, ¹³C NMR, and FT-IR will provide fundamental structural information, advanced spectroscopic methods will be necessary for a more detailed characterization.

| Technique | Expected Observations | Information Gained |

| ¹H NMR | Signals for methoxy (B1213986), cyclobutane (B1203170), and hydrazide protons. | Basic connectivity and chemical environment. |

| ¹³C NMR | Resonances for carbonyl, ketal, and cyclobutane carbons. | Carbon skeleton and functional groups. |

| FT-IR | Characteristic stretches for N-H, C=O, and C-O bonds. | Presence of key functional groups. |

| 2D NMR (COSY, HSQC, HMBC) | Correlations between protons and carbons. | Unambiguous assignment of all signals and detailed connectivity. |

| X-ray Crystallography | Single crystal diffraction pattern. | Precise three-dimensional structure, bond lengths, and angles. |

Future research should aim to obtain high-quality single crystals of this compound or its derivatives to definitively determine its solid-state structure.

Integrative Computational-Experimental Approaches in Understanding Reactivity

The synergy between computational chemistry and experimental studies offers a powerful approach to understanding and predicting the behavior of novel molecules. nih.govnih.gov For this compound, an integrated approach could provide deep insights into its properties and reactivity.

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's geometry, vibrational frequencies, and electronic structure. This can aid in the interpretation of spectroscopic data and provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity. mdpi.com

Reaction Mechanism Studies: Computational modeling can be employed to explore the transition states and reaction pathways of potential reactions, guiding the design of experiments and the development of new synthetic methodologies. researchgate.net

Predictive Modeling: In silico screening of the potential biological activity or material properties of derivatives of this compound could help to prioritize synthetic targets and streamline the discovery process.

By combining theoretical predictions with empirical observations, a comprehensive understanding of the chemical nature of this compound can be achieved, paving the way for its application in various fields of science and technology.

Q & A

Q. What are the recommended laboratory-scale synthesis protocols for 3,3-Dimethoxycyclobutane-1-carbohydrazide?

- Methodological Answer : The synthesis typically involves cyclization and hydrazide formation. A common approach includes:

Cyclobutane Ring Formation : Use photochemical [2+2] cycloaddition or thermal methods with appropriate dienes and dienophiles.

Carbohydrazide Introduction : React the cyclobutane carboxylic acid derivative with hydrazine under controlled pH and temperature (e.g., reflux in ethanol) .

Key Considerations :

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : A combination of techniques ensures accurate structural elucidation:

-

NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclobutane ring geometry and methoxy/hydrazide substituents. Look for characteristic splitting patterns (e.g., cyclobutane protons at δ 2.5–4.0 ppm) .

-

IR Spectroscopy : Peaks near 1650–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretches) .

-

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Data Table 1 : Typical Spectral Signatures

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can side reactions (e.g., over-oxidation or ring-opening) be minimized during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reactions below 80°C to prevent cyclobutane ring strain-induced decomposition .

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity in cycloaddition steps .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce byproduct formation .

Q. What computational methods are suitable for studying the cyclobutane ring’s electronic effects on reactivity?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.

- Molecular Dynamics (MD) : Simulate ring strain and torsional effects on conformational stability .

Case Study : Cyclobutane fragments in drug design show enhanced rigidity, which can be modeled using software like Gaussian or ORCA .

Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.